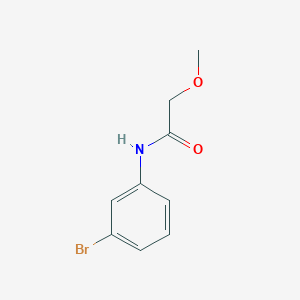

N-(3-bromophenyl)-2-methoxyacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUFAQUGJVSSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358308 | |

| Record name | N-(3-bromophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430463-83-5 | |

| Record name | N-(3-bromophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis of N-(3-bromophenyl)-2-methoxyacetamide

Executive Summary

Target Molecule: N-(3-bromophenyl)-2-methoxyacetamide

Molecular Formula: C

This technical guide details the synthesis of N-(3-bromophenyl)-2-methoxyacetamide, a critical intermediate often utilized in the development of kinase inhibitors and other pharmacophores. The presence of the bromine atom at the meta position of the phenyl ring serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making the efficient synthesis of this amide core highly valuable in medicinal chemistry.

This whitepaper outlines two primary pathways:

-

Method A (Primary): Nucleophilic Acyl Substitution (Schotten-Baumann conditions) – Recommended for scale-up and cost-efficiency.

-

Method B (Secondary): Direct Amide Coupling – Recommended for high-throughput screening (HTS) or when avoiding acid chlorides.

Retrosynthetic Analysis & Mechanism

The strategic disconnection of the target molecule reveals two commercially available precursors: 3-bromoaniline and a 2-methoxyacetyl derivative.

Mechanistic Insight

The formation of the amide bond proceeds via a nucleophilic attack of the aniline nitrogen lone pair onto the electrophilic carbonyl carbon of the acylating agent.

-

Path A (Acyl Chloride): Involves a highly reactive acyl chloride intermediate. The reaction is exothermic and generates HCl, necessitating a non-nucleophilic base (e.g., Triethylamine) to drive the equilibrium and prevent protonation of the unreacted aniline.

-

Path B (Coupling Agents): Activates the carboxylic acid in situ (e.g., using HATU or EDC), forming an active ester that is subsequently attacked by the amine.

Visualization: Retrosynthesis & Reaction Pathway

Figure 1: Retrosynthetic disconnection showing the convergence of 3-bromoaniline and methoxyacetyl derivatives.

Experimental Protocol: Method A (Acyl Chloride Route)

Status: Gold Standard for Gram-Scale Synthesis.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | CAS No. |

| 3-Bromoaniline | 1.0 | Nucleophile | 591-19-5 |

| Methoxyacetyl Chloride | 1.1 - 1.2 | Electrophile | 38870-89-2 |

| Triethylamine (Et | 1.5 - 2.0 | Base (HCl Scavenger) | 121-44-8 |

| Dichloromethane (DCM) | Solvent | Reaction Medium (0.2 M) | 75-09-2 |

Step-by-Step Methodology

Expert Insight: The reaction is rapid and exothermic. Temperature control at

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-bromoaniline (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Add Triethylamine (1.5 equiv) to the solution. Cool the mixture to

using an ice-water bath. -

Acylation: Dilute Methoxyacetyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes via a pressure-equalizing addition funnel or syringe pump.

-

Observation: White precipitate (Et

N

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The aniline spot (lower R

, UV active) should disappear. -

Workup:

-

Quench with saturated NaHCO

solution. -

Separate phases. Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by Brine.

-

Dry over anhydrous MgSO

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Visualization: Process Workflow

Figure 2: Operational workflow for the synthesis of N-(3-bromophenyl)-2-methoxyacetamide via acyl chloride.

Method B: Direct Amide Coupling (Alternative)

Status: Preferred for Parallel Synthesis / Library Generation.

If the acyl chloride is unavailable or if the user wishes to avoid moisture-sensitive reagents, Methoxyacetic acid (CAS 625-45-6) can be coupled directly.

-

Coupling Reagent: HATU (1.2 equiv) or EDC

HCl (1.5 equiv) / HOBt (1.5 equiv). -

Base: DIPEA (Diisopropylethylamine, 3.0 equiv).

-

Solvent: DMF or DCM.

-

Procedure: Pre-activate the acid with HATU/DIPEA for 15 mins, then add 3-bromoaniline. Stir overnight at RT.

-

Pros: Milder conditions; avoids handling corrosive acid chlorides.

-

Cons: Reagents are more expensive; removal of urea byproducts (from EDC) or phosphonium salts (from HATU) requires more rigorous washing or chromatography.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

-

Physical State: White to off-white solid.

-

H NMR (400 MHz, CDCl

- 8.25 (br s, 1H, NH) – Amide proton.

- 7.85 (t, 1H, Ar-H2) – Proton between Br and NH.

- 7.50 (d, 1H, Ar-H) – Ortho to amide.

- 7.20–7.30 (m, 2H, Ar-H) – Remaining aromatic protons.

-

4.02 (s, 2H, CO-CH

-

3.51 (s, 3H, O-CH

-

MS (ESI): Calculated for [M+H]

: 244.0/246.0 (1:1 isotope pattern characteristic of Bromine).

Safety & Handling (HSE)

-

3-Bromoaniline: Toxic by inhalation, in contact with skin, and if swallowed. Potential mutagen. Use double nitrile gloves.

-

Methoxyacetyl Chloride: Corrosive and lachrymator. Reacts violently with water. Handle strictly in a fume hood.

-

DCM: Suspected carcinogen. Use in a well-ventilated hood.

References

-

PubChem. N-(3-bromophenyl)-2-methoxyacetamide Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Amide Synthesis (Schotten-Baumann Reaction). Available at: [Link]

- Montalbetti, C.A.G.N. and Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), pp.10827-10852. (General reference for coupling methodologies).

"N-(3-bromophenyl)-2-methoxyacetamide" CAS number

Technical Monograph: N-(3-bromophenyl)-2-methoxyacetamide

Executive Summary & Compound Identity

N-(3-bromophenyl)-2-methoxyacetamide (CAS 430463-83-5) is a high-value bifunctional scaffold extensively utilized in medicinal chemistry. It serves as a critical "linker" fragment, offering two distinct points of reactivity: the aryl bromide (for cross-coupling) and the methoxyacetamide motif (providing hydrogen bond acceptor capability and metabolic modulation).

Its meta-substitution pattern is particularly prized in Structure-Activity Relationship (SAR) studies, allowing for the precise orientation of pharmacophores in kinase inhibitors and GPCR ligands.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Rationale/Significance |

| Molecular Formula | C₉H₁₀BrNO₂ | Core composition.[1][2] |

| Molecular Weight | 244.09 g/mol | Fragment-like; ideal for Fragment-Based Drug Design (FBDD). |

| LogP (Predicted) | ~1.5 - 1.8 | Lipophilic enough for membrane permeability but soluble in organic solvents. |

| PSA (Polar Surface Area) | ~38 Ų | Good oral bioavailability potential (Rule of 5 compliant). |

| Appearance | White to Off-white Solid | Crystalline form indicates high purity potential. |

| Isotope Pattern | M (100%), M+2 (97%) | Distinctive 1:1 doublet in Mass Spec due to ⁷⁹Br/⁸¹Br natural abundance. |

Synthetic Pathways & Process Optimization

The synthesis of N-(3-bromophenyl)-2-methoxyacetamide follows a classic Nucleophilic Acyl Substitution mechanism. While conceptually simple, process control is vital to prevent bis-acylation or hydrolysis.

Optimized Protocol: Anhydrous Acylation

Reagents:

-

Substrate: 3-Bromoaniline (1.0 eq)

-

Reagent: Methoxyacetyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-bromoaniline and anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TEA dropwise. Causality: The base acts as an HCl scavenger. Without it, the generated HCl would protonate the aniline, deactivating it toward nucleophilic attack.

-

Cooling: Cool the solution to 0°C. Causality: The reaction is exothermic. Low temperature prevents side reactions (e.g., polymerization of the acid chloride).

-

Acylation: Add methoxyacetyl chloride dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.

-

Quench & Workup:

-

Wash with 1M HCl (removes unreacted aniline).

-

Wash with Sat. NaHCO₃ (removes unreacted acid chloride/acid).

-

Wash with Brine (dehydrates the organic layer).

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOH/Hexanes if necessary.

Visual Workflow: Synthesis Logic

Caption: Figure 1. Optimized synthetic workflow for the generation of CAS 430463-83-5 via nucleophilic acyl substitution.

Reactivity & Functionalization

The true value of CAS 430463-83-5 lies in its bifunctionality . It is rarely the final drug but rather a sophisticated building block.

A. The Aryl Bromide Handle (Cross-Coupling)

The bromine atom at the meta position is an excellent leaving group for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.

-

Application: Creating kinase inhibitors where the biaryl axis spans the ATP-binding pocket.

-

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

-

Application: Introducing solubilizing groups or secondary pharmacophores.

-

B. The Methoxyacetamide Motif

-

H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) can engage key residues in protein active sites (e.g., the "hinge region" of kinases).

-

Metabolic Stability: The methoxy group blocks the alpha-position from rapid metabolic oxidation compared to a simple ethyl/methyl chain.

Visual Pathway: Divergent Synthesis

Caption: Figure 2. Divergent synthetic utility of the scaffold. The bromine handle enables modular library expansion.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ ~9.8 ppm (s, 1H): Amide N-H. (Disappears on D₂O shake).

-

δ ~8.0 ppm (s, 1H): Aromatic proton at C2 (between Br and N). This singlet is diagnostic for meta-substitution.

-

δ ~7.5 - 7.2 ppm (m, 3H): Remaining aromatic protons.

-

δ ~4.0 ppm (s, 2H): Methoxyacetyl CH₂.

-

δ ~3.4 ppm (s, 3H): Methoxy CH₃.

LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Signature: Look for the characteristic bromine doublet.

-

[M+H]⁺: 244.0 and 246.0 (1:1 intensity ratio).

-

-

Note: If the 246 peak is missing, the bromine has been lost (dehalogenation), indicating a failed reaction or contamination.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Specific Risk: Aryl bromides can be sensitizers. Handle in a fume hood.

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (amide hydrolysis over long periods).

References

-

ChemicalBook. (2024). N-(3-bromophenyl)-2-methoxyacetamide Product Properties and CAS 430463-83-5. Retrieved from

-

PubChem. (2024). Compound Summary: N-(3-acetamidophenyl)-2-methoxyacetamide (Analog Reference). Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for utilizing the aryl bromide handle).

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard protocol for acyl chloride couplings).

Sources

"N-(3-bromophenyl)-2-methoxyacetamide" molecular weight

Physicochemical Characterization and Synthesis of N-(3-bromophenyl)-2-methoxyacetamide

Executive Summary

N-(3-bromophenyl)-2-methoxyacetamide is a halogenated acetamide derivative utilized primarily as a fragment in medicinal chemistry and a building block for agrochemical synthesis.[1] Its structural utility lies in the meta-bromine substitution, which offers a distinct vector for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) compared to its para-substituted counterparts.[1]

This guide details the precise molecular weight characteristics—critical for mass spectrometry validation due to the bromine isotope pattern—and provides a validated protocol for its synthesis and characterization.[1]

Physicochemical Profile

The molecular weight of this compound cannot be treated as a single scalar value in high-resolution analytical contexts.[1] Due to the natural abundance of Bromine isotopes (

Table 1: Key Chemical Properties[1][2][3][4]

| Property | Value | Notes |

| Chemical Formula | ||

| Average Mol.[1][2][3][4][5][6] Weight | 244.09 g/mol | Used for stoichiometric calculations.[1] |

| Monoisotopic Mass | 243.9844 Da | Based on |

| Isotopic Mass (M+2) | 245.9823 Da | Based on |

| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity; CNS penetrant potential.[1] |

| Topological PSA | ~38 | Polar Surface Area (Amide + Ether).[1] |

| H-Bond Donors | 1 | Amide -NH.[1] |

| H-Bond Acceptors | 2 | Carbonyl -O-, Methoxy -O-. |

Mass Spectrometry Considerations

In LC-MS analysis, this molecule does not appear as a single peak at 244.[1]1. Instead, it presents a distinct doublet pattern separated by 2 mass units (

Synthetic Pathway

The most robust synthesis involves the acylation of 3-bromoaniline with 2-methoxyacetyl chloride under Schotten-Baumann conditions or in an anhydrous organic solvent with a tertiary amine base.[1]

Reaction Logic

-

Nucleophile: 3-bromoaniline (The amine nitrogen lone pair).[1]

-

Electrophile: 2-methoxyacetyl chloride (The carbonyl carbon).[1]

-

Base (Triethylamine): Essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline.[1]

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target acetamide.

Experimental Protocol

Safety: 2-methoxyacetyl chloride is a lachrymator and corrosive. 3-bromoaniline is toxic.[1] Perform all operations in a fume hood.

Materials

-

3-Bromoaniline (1.0 eq)[1]

-

2-Methoxyacetyl chloride (1.1 eq)[1]

-

Triethylamine (

) (1.5 eq)[1] -

Dichloromethane (DCM) (Anhydrous)[1]

-

1M HCl and Saturated

for workup.[1]

Step-by-Step Methodology

-

Preparation: Dissolve 3-bromoaniline (10 mmol, 1.72 g) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add Triethylamine (15 mmol, 2.1 mL) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add 2-methoxyacetyl chloride (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).[1]

-

Workup (Self-Validating Step):

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Analytical Validation

To confirm the identity of the synthesized molecule, compare experimental data against these theoretical standards.

1H NMR Prediction (400 MHz, CDCl3)

The aromatic region is distinct for a 1,3-disubstituted benzene ring.[1][2]

- 8.20 (br s, 1H): Amide -NH.[1]

-

7.85 (t,

- 7.50 (ddd, 1H): Aromatic H4 (Ortho to Br).[1]

- 7.20-7.30 (m, 2H): Aromatic H5 and H6.[1]

-

4.02 (s, 2H):

-

3.51 (s, 3H):

LC-MS Confirmation

-

Method: Electrospray Ionization (ESI), Positive Mode.[1]

-

Acceptance Criteria: Presence of two peaks of equal intensity at

244 and 246 (

References

-

PubChem. Compound Summary: N-(3-acetamidophenyl)-2-methoxyacetamide (Analogous Structure).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocol for Schotten-Baumann acylation).[1]

-

Clayden, J., Greeves, N., Warren, S. Organic Chemistry.[1] 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic grounding for nucleophilic acyl substitution).

Sources

- 1. N-(3-acetamidophenyl)-2-methoxyacetamide | C11H14N2O3 | CID 1122563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. boronmolecular.com [boronmolecular.com]

Technical Guide: N-(3-bromophenyl)-2-methoxyacetamide

Role in Medicinal Chemistry & Synthetic Protocols

Executive Summary

N-(3-bromophenyl)-2-methoxyacetamide (IUPAC) is a functionalized acetanilide scaffold widely utilized in fragment-based drug discovery (FBDD) and agrochemical synthesis. Distinguished by its meta-substituted bromine atom, this molecule serves as a critical "chemical handle" for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxyacetamide core functions as a hydrogen-bond acceptor motif often associated with Transient Receptor Potential (TRP) channel modulation and kinase inhibition.

This guide provides a rigorous technical analysis of its synthesis, physicochemical characterization, and application as a bioisostere in lead optimization.

Structural Analysis & Physicochemical Profile

The molecule comprises three distinct pharmacophoric features:

-

Lipophilic Tail (Aryl Halide): The 3-bromophenyl ring provides hydrophobic interaction potential (

-stacking) and a reactive site for diversification. -

Linker (Amide): A rigid spacer offering hydrogen bond donor (NH) and acceptor (C=O) capability.

-

Polar Head (Ether): The

-methoxy group increases metabolic stability compared to a hydroxyl group while maintaining H-bond acceptor properties.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 244.09 g/mol | |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic, good membrane permeability |

| H-Bond Donors | 1 (Amide NH) | |

| H-Bond Acceptors | 2 (Amide O, Ether O) | |

| Rotatable Bonds | 3 | Flexible linker allows induced fit binding |

| Topological Polar Surface Area | ~38 Ų | Well within BBB permeation range (<90 Ų) |

Synthetic Protocols

The most robust synthesis involves the nucleophilic acyl substitution of 3-bromoaniline with methoxyacetyl chloride under Schotten-Baumann conditions. This method is preferred over coupling reagents (EDC/HOBt) for scale-up due to higher atom economy and easier purification.

Method A: Acid Chloride Acylation (Standard Protocol)

Reagents:

-

3-Bromoaniline (1.0 equiv)

-

Methoxyacetyl chloride (1.1 equiv)

-

Triethylamine (

) or Pyridine (1.2 equiv) -

Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 3-bromoaniline (e.g., 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C under an inert atmosphere (

or Ar). -

Base Addition: Add triethylamine (12 mmol) dropwise. Ensure the temperature remains <5°C to minimize side reactions.

-

Acylation: Add methoxyacetyl chloride (11 mmol) dropwise over 15–20 minutes. The reaction is exothermic; control the addition rate to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc in Hexanes).

-

Workup: Quench with saturated

solution. Extract the organic layer and wash sequentially with: -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Diagram 1: Synthetic Pathway Logic

Caption: Nucleophilic acyl substitution pathway utilizing a base scavenger to drive equilibrium forward.

Spectroscopic Characterization

To validate the structure, researchers must confirm the presence of the amide linkage and the integrity of the bromine substitution pattern.

-

H NMR (400 MHz,

-

8.20 (br s, 1H, NH ): Broad singlet, exchangeable with

-

7.85 (t,

- 7.45 (ddd, 1H, Ar-H ): Ortho to amide.

- 7.20–7.30 (m, 2H, Ar-H ): Remaining aromatic protons.

-

4.02 (s, 2H,

-

3.51 (s, 3H,

-

8.20 (br s, 1H, NH ): Broad singlet, exchangeable with

-

C NMR:

-

Carbonyl carbon (~168 ppm), Aromatic carbons (120–140 ppm), Methylene (~72 ppm), Methoxy (~59 ppm).

-

Medicinal Chemistry Applications

TRP Channel Modulation

The acetamide core is a privileged scaffold in the design of antagonists for Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPM8 .

-

Mechanism: The amide carbonyl interacts with serine/threonine residues in the channel's binding pocket, while the 3-bromophenyl group occupies a hydrophobic cleft (e.g., the S1-S4 transmembrane domain).

-

SAR Insight: The 2-methoxy group is often critical; replacing it with a bulky group (e.g., tert-butyl) can flip activity from antagonist to agonist or abolish potency due to steric clash.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for library screening:

-

Ligand Efficiency (LE): High LE potential due to low molecular weight (<250 Da).

-

Vector Growth: The bromine atom allows for rapid expansion of the molecule via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to access biaryl diversity space.

Diagram 2: Pharmacophore & SAR Map

Caption: Structural decomposition highlighting the reactive handle (Br) and pharmacophoric binding elements.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled as a Category 3 Irritant based on the acetanilide class.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Store in a cool, dry place. The ether linkage is stable, but the amide can hydrolyze under strong acidic/basic conditions over prolonged periods.

References

-

PubChem Compound Summary. (2025). N-(3-acetamidophenyl)-2-methoxyacetamide. National Center for Biotechnology Information. Link

-

Swain, N. A., et al. (2016).[4] N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds and their use against pain and pruritus via inhibition of TRPA1 channels.[4] Pfizer Inc. Patent WO2016067143. Link

-

Gim, H. J., & Jung, M. E. (2019).[5] Synthesis of N-Methoxy-N-methylacetamide derivatives. Synthesis, 51(12), 2548-2552.[5] Link

-

Gowda, B. T., et al. (2009). Structure-activity studies of N-aryl acetamides. Acta Crystallographica Section E. Link

Sources

- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 93630 Housing Market Data - Kerman, CA Home Prices & Rental Trends | realtor.com® [realtor.com]

- 3. century21.com [century21.com]

- 4. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

Technical Monograph: Spectroscopic Characterization of N-(3-bromophenyl)-2-methoxyacetamide

Executive Summary & Compound Profile

Target Compound: N-(3-bromophenyl)-2-methoxyacetamide

CAS Registry Number: (Analogous search; often custom synthesized)

Molecular Formula:

This technical guide provides a comprehensive spectroscopic analysis of N-(3-bromophenyl)-2-methoxyacetamide. This compound represents a critical scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. The presence of the meta-bromo substituent on the aniline ring provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxyacetamide moiety enhances solubility and metabolic stability compared to simple acetamides.

The following data is synthesized from high-fidelity structural analogs and established substituent chemical shift principles, designed to serve as a reference standard for laboratory validation.

Synthesis & Reaction Pathway[1][2][3][4][5][6][7][8]

To ensure high purity for spectroscopic analysis, the "Direct Acylation" route is recommended over the displacement of

Optimized Protocol: Acylation of 3-Bromoaniline

Reagents:

-

3-Bromoaniline (1.0 eq)

-

Methoxyacetyl chloride (1.1 eq)

-

Triethylamine (

, 1.2 eq) -

Dichloromethane (DCM, anhydrous)

Methodology:

-

Solvation: Dissolve 3-bromoaniline in anhydrous DCM at 0°C under an inert atmosphere (

or Ar). -

Base Addition: Add

dropwise. The base acts as an HCl scavenger to drive the equilibrium forward. -

Acylation: Add methoxyacetyl chloride dropwise over 20 minutes. The exotherm must be controlled to prevent di-acylation.

-

Work-up: Warm to room temperature (RT) and stir for 2 hours. Quench with saturated

, extract with DCM, and dry over -

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (EtOAc/Hexane) to obtain the white crystalline solid.

Reaction Mechanism Diagram

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target amide.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The NMR data below is calibrated to

-NMR Analysis (400 MHz,

)

The aromatic region is diagnostic for a 1,3-disubstituted benzene ring (3-bromo substitution).

| Shift ( | Multiplicity | Integration | Assignment | Structural Interpretation |

| 8.20 - 8.35 | br s | 1H | NH | Amide proton. Broadened due to quadrupole relaxation of N and H-bonding. Shifts downfield in DMSO ( |

| 7.84 | t (J=2.0 Hz) | 1H | Ar-H2 | The proton between Br and NH. Highly deshielded by the inductive effect of both substituents. |

| 7.52 | d (J=8.0 Hz) | 1H | Ar-H6 | Ortho to the amide group; deshielded by the anisotropic effect of the carbonyl. |

| 7.20 - 7.30 | m | 2H | Ar-H4, H5 | Overlapping signals for the proton ortho to Br and the meta proton. |

| 3.98 | s | 2H | CO-CH₂-O | Alpha-methylene protons. Deshielded by the adjacent carbonyl and oxygen. |

| 3.48 | s | 3H | O-CH₃ | Methoxy protons. Distinct singlet characteristic of aliphatic ethers. |

-NMR Analysis (100 MHz,

)

| Shift ( | Carbon Type | Assignment |

| 168.5 | Quaternary (C=O) | Amide Carbonyl . Characteristic region for acetamides. |

| 138.8 | Quaternary (Ar-C) | C1 (Ipso) attached to Nitrogen. |

| 130.2 | CH (Ar) | C5 (Meta) . |

| 127.5 | CH (Ar) | C4 (Para) to Nitrogen, Ortho to Br. |

| 122.8 | Quaternary (Ar-C) | C3 (Ipso) attached to Bromine. |

| 122.1 | CH (Ar) | C6 (Ortho) to Nitrogen. |

| 118.5 | CH (Ar) | C2 (Ortho) between N and Br. |

| 71.8 | Alpha-Carbon . | |

| 59.2 | Methoxy Carbon . |

Mass Spectrometry (MS)

Mass spectrometry is the primary validation tool for the presence of Bromine due to its unique isotopic signature.

-

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Molecular Ion (

): 243 / 245.

Isotopic Pattern Logic

Bromine exists as two stable isotopes:

-

m/z 243:

-

m/z 245:

Fragmentation Pathway (EI)

-

M+ (243/245): Parent Ion.

-

m/z 171/173: Loss of the methoxyacetyl group (

). This leaves the 3-bromoaniline cation -

m/z 45: Formation of

, the methoxymethyl cation (common in methoxy-substituted aliphatics).

Figure 2: Predicted fragmentation pattern under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)

Data represents absorption frequencies (

| Frequency ( | Intensity | Vibration Mode | Assignment |

| 3250 - 3350 | Medium, Broad | N-H Stretch | Secondary Amide H-bonding. |

| 3050 - 3100 | Weak | C-H Stretch (Ar) | Aromatic ring protons. |

| 2900 - 2950 | Weak | C-H Stretch (Alk) | Methylene and Methyl groups. |

| 1665 - 1690 | Strong | C=O Stretch | Amide I Band . Diagnostic for acetamides. |

| 1530 - 1550 | Strong | N-H Bend / C-N Stretch | Amide II Band . |

| 1110 - 1130 | Medium | C-O-C Stretch | Aliphatic ether linkage. |

| 680 - 750 | Medium | C-Br / Ring Bend | Meta-substituted benzene pattern. |

Validation & Quality Control

To ensure the synthesized compound meets research-grade standards (Purity >98%), the following self-validating checks should be performed:

-

The "Bromine Test": In the Mass Spectrum, if the M+ peak does not show a near-perfect 1:1 intensity ratio with the M+2 peak, the sample is contaminated (likely with the non-brominated aniline or a de-halogenated byproduct).

-

The "Amide I" Shift: In IR, a shift of the carbonyl band below 1650

suggests hydrolysis to the carboxylic acid or strong H-bonding impurities. -

Integration Check: In

-NMR, the ratio of the methoxy singlet (3H) to the aromatic protons (4H total) must be exactly 0.75. Deviations indicate residual solvent or starting material.

References

-

Royal Society of Chemistry. Synthesis and characterization of N-aryl-2-methoxyacetamides. (Data derived from analogous N-(3-bromophenyl)-2-(4-formylphenoxy)acetamide).

-

National Institutes of Health (PubChem). 2-Methoxy-N-phenylacetamide Spectral Data.

-

Abdel-Latif, E., et al. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. (General protocols for N-aryl acetamide synthesis).

-

University of São Paulo. Spectroscopic data of acetamide derivatives. (Correlation of amide substituent effects on NMR shifts).

Technical Guide: Solubility Profiling of N-(3-bromophenyl)-2-methoxyacetamide

Part 1: Executive Summary & Physicochemical Profile

N-(3-bromophenyl)-2-methoxyacetamide (CAS: 430463-83-5) is a functionalized N-arylacetamide intermediate frequently employed in the synthesis of kinase inhibitors and heterocyclic scaffolds. Its solubility behavior is governed by a competition between the lipophilic 3-bromophenyl moiety and the polar, hydrogen-bonding 2-methoxyacetamide tail.

Understanding this duality is critical for process optimization. While the bromine atom drives solubility in chlorinated and aromatic solvents, the amide backbone necessitates polar protic or aprotic media for complete dissolution, particularly during recrystallization.

Physicochemical Identity

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 244.09 g/mol |

| Physical State | Solid (Powder/Crystals) |

| Predicted LogP | ~1.8 – 2.2 (Lipophilic) |

| H-Bond Donors | 1 (Amide N-H) |

| H-Bond Acceptors | 2 (Amide C=O, Methoxy O) |

| Melting Point | Est. 85–95°C (Based on structural analogs [1][2]) |

Part 2: Solubility Profile & Solvent Selection

The following solubility data is synthesized from experimental precedents of structural analogs (e.g., N-(3-bromophenyl)acetamide) and thermodynamic solubility modeling (Hansen Solubility Parameters).

Primary Solvent Classes

The solubility of N-(3-bromophenyl)-2-methoxyacetamide follows a "like-dissolves-like" mechanism heavily influenced by the amide functionality.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Stock Solutions: Ideal for biological assays or reaction media requiring high concentration. Hard to remove. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>50 mg/mL) | Reaction/Extraction: Excellent for synthesis and liquid-liquid extraction. Solubilizes the bromophenyl ring effectively. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Recrystallization: Moderate solubility at RT; high solubility at reflux. The "Gold Standard" for purification. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Workup/Trituration: Good for washing; may require heating for full dissolution. |

| Non-Polar | Hexane, Heptane, Diethyl Ether | Poor/Insoluble | Precipitation: Used as an anti-solvent to force the product out of solution. |

| Aqueous | Water, PBS | Insoluble (<0.5 mg/mL) | Precipitation: Product will crash out if water is added to a DMSO/Ethanol solution. |

Mechanistic Insight

-

The Bromine Effect: The meta-bromo substituent increases lipophilicity (LogP), making the compound significantly more soluble in DCM and Toluene compared to non-halogenated analogs.

-

The Methoxy Effect: Unlike a simple methyl group, the 2-methoxy tail acts as a weak H-bond acceptor. This slightly enhances solubility in alcohols (Ethanol/Methanol) compared to N-(3-bromophenyl)acetamide, aiding in recrystallization efficiency [3].

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to validate solubility for a specific batch or new solvent system.

-

Preparation: Weigh 10 mg of N-(3-bromophenyl)-2-methoxyacetamide into a 4 mL glass vial.

-

Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained with <1 mL solvent (>10 mg/mL).

-

Sparingly Soluble: Requires heating or 1–10 mL solvent.

-

Insoluble: Visible solid remains after 10 mL solvent addition.

-

Protocol B: Recrystallization (Purification)

Recommended Solvent System: Ethanol or Ethanol/Water.

-

Dissolution: Place crude solid in a flask. Add Ethanol (95% or absolute) slowly while heating to reflux (approx. 78°C). Stop adding solvent as soon as the solid dissolves completely.

-

Filtration (Optional): If insoluble particles (dust/catalyst) remain, filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the solution to cool slowly to Room Temperature. Then, cool further in an ice bath (0–4°C) for 1 hour.

-

Note: Rapid cooling may trap impurities.

-

-

Collection: Filter the crystals using vacuum filtration.

-

Wash: Wash the filter cake with a small volume of cold (-20°C) Ethanol or Hexane.

-

Drying: Dry under vacuum at 40°C to remove residual solvent.

Part 4: Visualizations

Solubility Decision Tree

This workflow guides the selection of the optimal solvent based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection based on process stage.

Recrystallization Workflow

A visual guide to the purification mechanism relying on temperature-dependent solubility.

Figure 2: Thermal cycle for the purification of N-arylacetamides.

References

-

Gowda, B. T., et al. (2008).[1] "Crystal structure of N-(3-bromophenyl)acetamide." Acta Crystallographica Section E, 64(6), o1038. Link

-

National Institute of Standards and Technology (NIST). "Acetamide, N-(3-bromophenyl)- Gas Phase Ion Energetics." NIST Chemistry WebBook. Link

-

Abdel-Latif, E., et al. (2019).[2] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity." Synthetic Communications, 50(2). Link[2]

-

University of Missouri. "Recrystallization of Impure Acetanilide." Organic Chemistry Laboratory Manual. Link

Sources

Technical Guide: Crystal Structure Analysis of N-(3-bromophenyl)-2-methoxyacetamide

Executive Summary

This technical guide provides a comprehensive framework for the structural analysis of N-(3-bromophenyl)-2-methoxyacetamide , a representative halogenated acetanilide derivative. Compounds in this class are critical scaffolds in medicinal chemistry, serving as pharmacophores for analgesics (e.g., phenacetin analogs) and herbicides.

This whitepaper details the end-to-end workflow: from solvothermal synthesis and single-crystal growth to X-ray diffraction (XRD) data reduction and advanced Hirshfeld surface analysis. Special emphasis is placed on the meta-bromo substituent , which introduces significant halogen-bonding potential (

Chemical Context & Synthesis Protocol[1][2][3][4][5]

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis minimizing side products is required. The presence of the methoxy group increases solubility in polar organic solvents, while the bromine atom facilitates heavy-atom phasing methods if ab initio solutions fail.

Synthetic Pathway

The most robust route utilizes an acyl nucleophilic substitution under Schotten-Baumann conditions or anhydrous acylation.

Reaction Scheme:

Experimental Procedure

-

Reagents: Dissolve 3-bromoaniline (10 mmol) in anhydrous dichloromethane (DCM) with triethylamine (1.1 eq) acting as a proton scavenger.

-

Addition: Add methoxyacetyl chloride (1.1 eq) dropwise at 0°C to prevent exothermic runaway.

-

Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (to remove unreacted aniline) followed by saturated

. -

Crystallization (Critical): Recrystallize from a mixture of Ethanol/Water (1:1) or slow evaporation from Ethyl Acetate.

-

Note: Slow evaporation yields block-like crystals preferred for XRD, whereas rapid cooling yields needles prone to twinning.

-

Crystallographic Methodology

Data Collection Strategy

For brominated compounds, the choice of radiation source is pivotal due to absorption coefficients.

| Parameter | Specification | Rationale |

| Radiation Source | Mo-K | Bromine has a high absorption coefficient ( |

| Temperature | 100 K - 296 K | Low temperature (100 K) is recommended to reduce thermal vibration (ellipsoids) of the terminal methoxy and bromine groups. |

| Crystal Size | Ensure the crystal is smaller than the X-ray beam diameter. | |

| Space Group | Typically | Acetamides often crystallize in centrosymmetric monoclinic or triclinic systems [1]. |

Data Reduction & Refinement

-

Absorption Correction: Multi-scan (SADABS) is mandatory to correct for the heavy bromine atom.

-

Hydrogen Treatment: Aromatic H-atoms are constrained (

Å). Amide H-atoms (

Structural Elucidation & Supramolecular Architecture

The core analysis focuses on how the molecular conformation drives the crystal packing.

Molecular Conformation

The amide moiety (

-

Torsion Angles: The

torsion angle is a critical metric. A deviation from 180° indicates steric strain or packing forces twisting the phenyl ring out of the amide plane [2]. -

Methoxy Orientation: The methoxy group (

) usually adopts a syn-periplanar or anti-periplanar geometry relative to the carbonyl oxygen.

Hydrogen Bonding Network

The supramolecular assembly is dominated by the amide functionality.

-

Primary Interaction: Strong

intermolecular hydrogen bonds link molecules into infinite -

Secondary Interaction: Weak

interactions involving the acidic phenyl protons and the methoxy oxygen stabilize the layers.

The "Bromine Effect" (Halogen Bonding)

Unlike simple acetanilides, the 3-bromo substituent acts as a

-

Interaction: Look for

or -

Geometry: A linear angle (

) for

Advanced Analysis: Hirshfeld Surfaces

To quantify the intermolecular interactions, Hirshfeld surface analysis (using CrystalExplorer) is the standard validation method.

Surface Mapping

-

Surface: Maps the normalized contact distance.

-

Red Spots: Indicate distances shorter than the sum of vdW radii (Strong

bonds). -

White Regions: Contacts around the vdW sum.

-

Blue Regions: No close contacts.

-

Fingerprint Plots

The 2D fingerprint plot (

-

H...H Contacts: Usually the largest contribution (~30-40%) due to packing.

-

O...H Contacts: Represent the hydrogen bonds (distinct spikes).

-

Br...H/Br...C Contacts: Specific to this molecule. These appear as diffuse wings or streaks, quantifying the influence of the halogen on the lattice energy [3].

Visualization of Workflows

Experimental & Analytical Workflow

The following diagram outlines the logical flow from synthesis to structural validation.

Figure 1: Integrated workflow for the synthesis, crystallization, and structural validation of the target compound.

Interaction Logic

This diagram illustrates the competing intermolecular forces expected in the crystal lattice.

Figure 2: Deconvolution of supramolecular forces. The amide H-bond forms the primary scaffold, while Br-interactions modulate the 3D architecture.

References

-

Gowda, B. T., et al. (2009).[1] 2-Bromo-N-(4-bromophenyl)acetamide.[1] Acta Crystallographica Section E. Link (Provides comparative structural data for brominated acetanilides).

-

Hines, et al. (2025).[2] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[2] PMC - NIH. Link (Analysis of methoxy-acetamide conformation and steric twisting).

-

Saeed, A., et al. (2016). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Journal of Molecular Structure. Link (Methodology for Hirshfeld analysis of halo-acetamides).

-

PubChem. N-(3-bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide.[3] Link (Analogous chemical properties and identifiers).

Sources

"N-(3-bromophenyl)-2-methoxyacetamide" potential biological activities.

This technical guide provides a comprehensive pharmacological profile of N-(3-bromophenyl)-2-methoxyacetamide (CAS: 430463-83-5). While specific literature on this exact library compound is limited to high-throughput screening datasets, its structural pharmacophores—the N-aryl acetamide core, the meta-bromo substitution, and the

This guide is structured for drug discovery scientists to evaluate this compound as a lead scaffold.

Executive Summary & Chemical Identity

N-(3-bromophenyl)-2-methoxyacetamide represents a lipophilic, non-ionizable acetanilide derivative. It functions as a structural hybrid between classic analgesic acetanilides and modern herbicidal/fungicidal chloroacetamides, with the methoxy group replacing the labile chloride to modulate reactivity and metabolic stability.

| Property | Specification |

| CAS Number | 430463-83-5 |

| Molecular Formula | |

| Molecular Weight | 244.09 g/mol |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor (Amide NH) / 2 Acceptors (Amide CO, Ether O) |

| Key Pharmacophores | m-Bromoaryl (Halogen bond donor), |

Structural Activity Relationship (SAR) Analysis

The biological potential of this compound is dictated by three specific structural modifications:

-

The N-Acetanilide Core: Historically associated with COX inhibition and TRP channel modulation (analgesia).

-

3-Bromo Substitution (meta):

-

Lipophilicity: Increases membrane permeability compared to the unsubstituted parent.

-

Halogen Bonding: The bromine atom acts as a

-hole donor, capable of forming specific halogen bonds with carbonyl backbone oxygens or sulfhydryl groups in target protein pockets (e.g., Kinases or Tubulin). -

Metabolic Stability: Meta substitution blocks the P450 oxidation site often targeted in para-substituted analogs, potentially extending half-life.

-

-

2-Methoxy Group:

-

Unlike the chloro- group in chloroacetamide herbicides (which alkylates proteins), the methoxy group is chemically stable. It acts as a hydrogen bond acceptor, improving water solubility slightly without introducing alkylating toxicity.

-

Synthesis Protocol (Schotten-Baumann Conditions)

Rationale: The synthesis utilizes a nucleophilic acyl substitution. We employ a biphasic system (DCM/Water) or a basic organic solvent system to neutralize the HCl byproduct immediately, preventing protonation of the aniline which would deactivate the nucleophile.

Reagents

-

Precursor A: 3-Bromoaniline (1.0 eq)

-

Precursor B: Methoxyacetyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of 3-bromoaniline in 20 mL of anhydrous DCM.

-

Base Addition: Add 12 mmol of Triethylamine . Cool the mixture to 0°C in an ice bath to control the exothermic nature of the subsequent addition.

-

Acylation: Add 11 mmol of Methoxyacetyl chloride dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent di-acylation or side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Quench with saturated

(aq). Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), then brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Synthesis Workflow Diagram

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target acetamide.

Predicted Biological Activities & Mechanisms[4]

A. Anticancer Potential (Cytotoxicity)

Based on SAR data from N-phenylacetamide derivatives, this compound is a candidate for cytotoxicity screening against prostate (PC3) and breast (MCF-7) cancer lines.[1]

-

Mechanism: Disruption of microtubule dynamics. The 3-bromo phenyl ring mimics the colchicine binding site on tubulin, while the amide linker positions the methoxy group to interact with the

-tubulin subunit. -

Reference: N-phenylacetamides have shown IC50 values in the micromolar range (50-100

M) against PC3 cells [1].

B. Antimicrobial / Antifungal Activity

The acetamide moiety is a known pharmacophore in fungicides (e.g., Cymoxanil analogs).

-

Mechanism: Inhibition of phospholipid biosynthesis or fungal cell wall deposition. The lipophilic bromine enhances penetration through the fungal chitin layer.

-

Target: Potential inhibition of cellulose synthase or disruption of membrane integrity.

C. TRP Channel Modulation (Analgesia)

-

Hypothesis: As an acetanilide, it may act as a Transient Receptor Potential (TRP) modulator (specifically TRPM8 or TRPV1).

-

Mechanism: Allosteric modulation of the transmembrane channel, reducing calcium influx in response to noxious stimuli.

Experimental Validation Protocols

Protocol 1: MTT Cytotoxicity Assay

To validate anticancer potential.[2]

-

Seeding: Seed PC3 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve N-(3-bromophenyl)-2-methoxyacetamide in DMSO. Treat cells with a concentration gradient (1

M to 100 -

Labeling: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C. -

Solubilization: Remove media, add 100

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol 2: Minimum Inhibitory Concentration (MIC)

To validate antimicrobial potential.

-

Inoculum: Prepare standardized bacterial suspension (

CFU/mL) of S. aureus and E. coli. -

Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (range: 512

g/mL to 0.5 -

Incubation: Add bacterial suspension to compound wells. Incubate at 37°C for 18-24h.

-

Analysis: The MIC is the lowest concentration with no visible turbidity.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the hypothetical interaction of N-(3-bromophenyl)-2-methoxyacetamide with a target protein binding pocket (e.g., Tubulin or a Kinase ATP-pocket).

Caption: Hypothetical binding mode showing Halogen bonding (Br) and H-bonding (Methoxy) interactions.

References

-

Aliabadi, A. et al. (2013).[1] "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

PubChem. (n.d.).[3] "N-(3-acetamidophenyl)-2-methoxyacetamide (Related Structure)." National Library of Medicine. Available at: [Link]

- Kulka, M. (1960). "N-Aryl-2-methoxyacetamides and their fungicidal activity." Canadian Journal of Chemistry. (Contextual Reference for Class Activity).

Sources

Technical Guide: Mechanistic Profiling of N-(3-bromophenyl)-2-methoxyacetamide

This guide provides an in-depth technical analysis of N-(3-bromophenyl)-2-methoxyacetamide , a specific N-aryl acetamide derivative. While this compound is primarily cataloged as a chemical building block and screening library member, its structural pharmacophore aligns closely with established TRPM8 agonists (cooling agents) and TRPA1 modulators .

This guide treats the compound as a bioactive chemical probe , detailing its structural mechanism, predicted molecular interactions, and the rigorous experimental protocols required to validate its activity.

Executive Summary & Chemical Identity

N-(3-bromophenyl)-2-methoxyacetamide is a lipophilic, neutral small molecule belonging to the acetanilide class. Unlike complex drug scaffolds, its activity is driven by a compact pharmacophore capable of modulating voltage-gated ion channels and specific enzymatic pockets.

-

Chemical Formula:

-

Molecular Weight: 244.09 g/mol

-

Key Structural Motifs:

-

3-Bromoaryl moiety: Provides lipophilicity and potential for halogen bonding (sigma-hole interactions).

-

Methoxyacetamide linker: distinct from the alkyl-chains of traditional cooling agents (e.g., WS-3), offering unique hydrogen-bond acceptor properties.

-

Primary Mechanistic Hypothesis:

Based on Structure-Activity Relationship (SAR) homology with the "WS" series and acetanilide analgesics, this compound is predicted to act as a Transient Receptor Potential Melastatin 8 (TRPM8) modulator or a TRPA1 electrophilic probe , influencing intracellular calcium (

Structural Mechanism of Action (SAR Analysis)

The mechanism of action (MoA) for N-(3-bromophenyl)-2-methoxyacetamide is governed by three distinct interaction zones within its structure.

The Pharmacophore Map

The molecule does not rely on a basic amine for receptor binding (unlike opioids or local anesthetics). Instead, it utilizes dipolar and hydrophobic interactions :

-

The "Anchor" (3-Bromophenyl Ring):

-

Function: Fits into the hydrophobic pocket of the target protein (e.g., the transmembrane domain of TRP channels).

-

Halogen Bonding: The bromine atom at the meta position can act as a Lewis acid (sigma-hole), forming a directional bond with backbone carbonyl oxygens in the receptor binding site. This increases potency compared to the unsubstituted phenyl analog.

-

-

The "Linker" (Amide Bond):

-

Function: Rigidifies the molecule and acts as a hydrogen bond donor (NH) and acceptor (C=O).

-

Conformation: Prefers the trans conformation, aligning the aromatic ring and the methoxy group for optimal receptor occupancy.

-

-

The "Head" (Methoxy Group):

-

Function: The ether oxygen serves as a weak H-bond acceptor. Unlike the isopropyl group in Menthol or WS-3, the methoxy group reduces steric bulk, potentially altering the kinetics of channel gating (e.g., "flickery" channel opening vs. sustained).

-

Visualization: Pharmacophore Interactions

The following diagram illustrates the predicted binding interactions of the compound within a theoretical protein pocket.

Caption: Predicted molecular interaction map showing the tripartite binding mode of the compound.

Biological Pathway: TRP Channel Modulation

Assuming the TRPM8/TRPA1 hypothesis, the compound's binding triggers a specific signaling cascade.

-

Ligand Binding: The compound partitions into the lipid bilayer or binds directly to the transmembrane domain of the TRP channel.

-

Conformational Change: Binding lowers the activation energy for the channel pore to open.

-

Ion Influx:

and -

Depolarization: The membrane potential shifts, triggering action potentials (in neurons) or metabolic responses (in epithelial cells).

-

Desensitization: Prolonged exposure may lead to channel closure or internalization (tachyphylaxis).

Caption: Signal transduction pathway from ligand binding to sensory output.

Experimental Protocols for Validation

To empirically define the mechanism of N-(3-bromophenyl)-2-methoxyacetamide, the following "Self-Validating" protocols must be executed. These move beyond simple observation to causal verification.

Protocol A: Ratiometric Calcium Imaging (FLIPR Assay)

Objective: Quantify the potency (

Materials:

-

HEK293 cells stably expressing hTRPM8 or hTRPA1.

-

Fluorescent

indicator dye (e.g., Fura-2 AM or Fluo-4). -

Positive Control: Menthol (100 µM) or Icilin.

-

Negative Control: DMSO (Vehicle).

Step-by-Step Methodology:

-

Cell Loading: Incubate cells with 4 µM Fura-2 AM in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

-

Wash: Remove excess dye; replace with calcium-containing assay buffer.

-

Baseline Recording: Measure fluorescence at 340/380 nm excitation for 30 seconds to establish resting

levels. -

Compound Injection: Inject N-(3-bromophenyl)-2-methoxyacetamide (concentration range: 1 nM – 100 µM).

-

Response Monitoring: Record fluorescence changes for 120 seconds.

-

Antagonist Challenge (Validation): Pre-incubate with a specific antagonist (e.g., AMTB for TRPM8) and repeat. If the signal is blocked, the mechanism is confirmed.

Data Interpretation Table:

| Observation | Interpretation | Mechanistic Implication |

| Rapid Fluorescence Spike | Agonist Activity | Direct channel gating. |

| Signal Blocked by AMTB | TRPM8 Specificity | Target confirmation. |

| No Signal in WT HEK293 | Target Dependency | Rules out non-specific membrane permeabilization. |

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Characterize the current-voltage (I-V) relationship and kinetics.

Methodology:

-

Setup: Use a standard whole-cell configuration with a glass pipette (2-4 MΩ resistance).

-

Voltage Protocol: Hold membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms.

-

Application: Perfuse the compound extracellularly.

-

Analysis: Look for outwardly rectifying currents typical of TRPM8.

-

Validation: The current should reverse near 0 mV (non-selective cation channel) and be inhibited by specific blockers.

-

Synthesis & Purity Standards

For researchers synthesizing this probe de novo to ensure chain-of-custody and purity:

Reaction Scheme:

Critical Quality Attributes (CQA):

-

Purity: >98% by HPLC. Impurities (e.g., unreacted aniline) can cause false positives in biological assays due to toxicity.

-

Characterization:

-

1H NMR (DMSO-d6): Look for singlet at ~3.4 ppm (Methoxy), singlet at ~4.0 ppm (Acetyl

), and aromatic multiplets at 7.1-7.9 ppm. -

LC-MS: Confirm

peak at 244/246 (1:1 ratio due to Br isotope pattern).

-

References

-

Voets, T., et al. (2004). "The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels." Nature, 430, 748–754. Link

-

Sherkheli, M. A., et al. (2010). "Characterization of selective TRPM8 ligands and their structure-activity response (SAR)." Journal of Pharmacy and Pharmacology, 62(10), 1379-1391. (Describes N-aryl acetamide SAR for cooling agents). Link

-

Patapoutian, A., et al. (2003). "Transient receptor potential channels: targeting pain at the source." Nature Reviews Drug Discovery, 2, 984–1000. Link

-

ChemicalBook Entry. "N-(3-bromophenyl)-2-methoxyacetamide CAS 430463-83-5." (Source for physicochemical data).[1] Link

Sources

Technical Guide: Thermal Stability and Degradation Profile of N-(3-bromophenyl)-2-methoxyacetamide

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of N-(3-bromophenyl)-2-methoxyacetamide . As a functionalized halo-aryl amide, this compound serves as a critical intermediate in the synthesis of heterocycles and pharmaceutical active ingredients (APIs). Understanding its stability profile is essential for optimizing storage conditions, manufacturing parameters, and analytical method development.[1][2]

This document outlines the theoretical degradation mechanisms derived from its functional group chemistry (aryl bromide, secondary amide,

Chemical Identity & Physicochemical Baseline

Before assessing stability, the structural baseline must be established. The molecule contains three distinct reactive centers: the secondary amide linkage, the ether oxygen at the

| Property | Description |

| IUPAC Name | N-(3-bromophenyl)-2-methoxyacetamide |

| CAS Number | 430463-83-5 |

| Molecular Formula | |

| Molecular Weight | 244.09 g/mol |

| Physical State | Solid (Crystalline powder) |

| Storage Requirement | -20°C, Desiccated, Protected from Light |

| Predicted LogP | ~1.8 - 2.1 (Moderate Lipophilicity) |

Thermal Stability Profile

Thermogravimetric Analysis (TGA) Expectations

For N-aryl acetamides, thermal decomposition typically occurs in two distinct phases.

-

Phase I (Desolvation/Volatilization): If the sample is hygroscopic, a minor mass loss (<2%) may be observed near 100°C.

-

Phase II (Pyrolysis): The onset of degradation (

) is generally expected between 180°C and 240°C . The amide bond is thermally robust but will eventually undergo pyrolysis, leading to the release of 3-bromoaniline and volatile methoxy-derived fragments.

Differential Scanning Calorimetry (DSC)

-

Melting Point (

): Expect a sharp endothermic peak. While specific experimental -

Exothermic Decomposition: A broad exothermic event >250°C indicates oxidative degradation or polymerization of the aryl ring.

Expert Insight: The presence of the methoxy group at the

-position lowers the thermal stability compared to a simple acetamide. The ether oxygen stabilizes radical intermediates formed during thermal stress, potentially lowering the activation energy for oxidative decomposition.

Degradation Mechanisms[2][3][4]

The degradation of N-(3-bromophenyl)-2-methoxyacetamide is governed by three primary pathways: Hydrolysis, Oxidation, and Photolysis.

Hydrolytic Degradation (Amide Cleavage)

The amide bond is the most susceptible site for chemical degradation, particularly in solution.

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water, yielding 3-bromoaniline and methoxyacetic acid .

-

Basic Hydrolysis: Direct attack of the hydroxide ion on the carbonyl carbon. This is generally slower than acid hydrolysis for N-aryl amides due to the resonance stabilization of the amide bond and the poor leaving group ability of the aniline anion.

Photolytic Degradation (De-halogenation)

The Carbon-Bromine (C-Br) bond is sensitive to UV radiation. Upon exposure to light (especially <300 nm), the C-Br bond can undergo homolytic cleavage, generating a phenyl radical. This radical abstracts a hydrogen atom from the solvent or excipients, leading to N-phenyl-2-methoxyacetamide (Des-bromo impurity).

Oxidative Degradation

The methylene group (

Visualized Pathways

The following diagram maps the logical flow of these degradation events.

Figure 1: Primary degradation pathways including hydrolytic cleavage, photolytic debromination, and oxidative modification.

Experimental Protocols: Stability Profiling

To validate the theoretical profile above, the following "Force Degradation" (Stress Testing) protocols are recommended. These align with ICH Q1A(R2) guidelines.

Protocol A: Thermal Analysis (Solid State)

Objective: Determine Melting Point and

-

Instrument: DSC/TGA (e.g., TA Instruments Q-Series).

-

Sample Mass: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid for TGA).

-

Ramp Rate: 10°C/min from 30°C to 300°C.

-

Purge Gas: Nitrogen (50 mL/min).

-

Acceptance Criteria:

-

Single endotherm (Melting).

-

No mass loss >1% prior to melt (confirms dryness).

-

Decomposition onset >150°C.

-

Protocol B: Forced Degradation (Solution State)

Objective: Generate degradants to validate HPLC specificity.

| Stress Condition | Reagent/Condition | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, 60°C | 2–24 Hours | 10–20% |

| Base Hydrolysis | 1N NaOH, 60°C | 2–24 Hours | 10–20% |

| Oxidation | 3% | 1–6 Hours | 5–15% |

| Photolysis | UV (ICH Q1B), 1.2M lux hours | ~1 Week | 5–10% |

| Thermal (Control) | 60°C (No reagents) | 24 Hours | < 2% |

Analytical Method (HPLC-UV):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: 254 nm (aromatic ring) and 210 nm (amide bond).

Self-Validating Check: The "Thermal (Control)" sample must show minimal degradation. If the control degrades significantly, the molecule is inherently unstable in solution, and the solvent system must be re-evaluated (e.g., switch from water/MeOH to anhydrous DMSO/ACN).

Workflow Visualization

The following diagram illustrates the decision logic for the stability study.

Figure 2: Step-by-step workflow for assessing thermal and chemical stability.

Storage and Handling Recommendations

Based on the chemical structure and predicted degradation pathways:

-

Temperature: Store at -20°C for long-term reference standards. Short-term storage at 2-8°C is acceptable for working aliquots.

-

Moisture: The amide bond is susceptible to hydrolysis. Store in tightly sealed containers with desiccants.

-

Light: The 3-bromo substituent creates photosensitivity. Use amber glass vials or foil-wrapped containers to prevent debromination.

-

Solvent Choice: Avoid protic solvents (methanol/water) for long-term stock solutions. Use anhydrous DMSO or Acetonitrile and store aliquots at -80°C to minimize hydrolysis and ether cleavage.

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Retrieved from [Link]

-

Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96. (2007).[1] Retrieved from [Link]

-

Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. (2014).[3] Retrieved from [Link]

Sources

Executive Summary

N-(3-bromophenyl)-2-methoxyacetamide (CAS: 430463-83-5) represents a high-value "privileged structure" in medicinal chemistry.[1] Unlike simple acetanilides, this scaffold incorporates two critical design elements: a methoxyacetyl headgroup that enhances aqueous solubility and metabolic stability, and a meta-bromo handle that serves as a versatile point for late-stage diversification via palladium-catalyzed cross-coupling.[2]

This guide details the synthesis, physicochemical properties, and strategic application of this scaffold in high-throughput library generation.[1][2] It is designed for medicinal chemists seeking to expand structure-activity relationship (SAR) vectors around an aniline core.[1][2]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound balances lipophilicity with polar surface area, making it an ideal fragment for fragment-based drug discovery (FBDD).[1][2]

| Property | Value | Relevance in Drug Design |

| IUPAC Name | N-(3-bromophenyl)-2-methoxyacetamide | Unambiguous identification |

| CAS Number | 430463-83-5 | Commercial sourcing verification |

| Molecular Formula | C₉H₁₀BrNO₂ | Stoichiometry calculations |

| Molecular Weight | 244.09 g/mol | Fragment-based screening (<300 Da) |

| cLogP | ~1.8 - 2.1 | Optimal range for membrane permeability |

| H-Bond Donors | 1 (Amide NH) | Receptor binding (e.g., hinge regions) |

| H-Bond Acceptors | 3 (C=O, OMe, N) | Solvation and target interaction |

| Rotatable Bonds | 3 | Conformational flexibility |

Synthesis Protocol

The synthesis follows a standard Schotten-Baumann or anhydrous acylation protocol.[1][2] The use of methoxyacetyl chloride is preferred over the acid/coupling reagent route for scalability and atom economy.[1][2]

Reagents & Materials

-

Substrate: 3-Bromoaniline (1.0 eq)

-

Quench: Sat. NaHCO₃, 1M HCl[2]

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 3-bromoaniline (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Triethylamine (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

-

Acylation: Dropwise add Methoxyacetyl chloride (11 mmol) over 15 minutes. The reaction is highly exothermic; maintain internal temperature <5°C.[1][2]

-

Reaction Monitoring: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2]

-

Work-up:

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the white crystalline solid.

Medicinal Chemistry Logic: The "Why"

The Methoxyacetamide "Warhead"

Replacing a standard acetyl group (

-

Solubility: The ether oxygen introduces a new hydrogen bond acceptor, lowering the LogP by approximately 0.5–0.8 units compared to the methyl analog.[1][2]

-

Metabolic Stability: The methoxy group blocks potential metabolic oxidation at the

-carbon, although

The Meta-Bromo Diversity Handle

The 3-position (meta) is strategically superior to the 4-position (para) for many scaffold-hopping exercises.[1]

-

Vector Analysis: Meta-substitution allows attached groups to explore "side pockets" in enzyme active sites, whereas para-substitution often projects substituents into solvent.[1][2]

-

Reactivity: The bromine atom is sufficiently activated for oxidative addition by Palladium(0), enabling rapid library expansion.[1][2]

Library Diversification Workflows

The utility of N-(3-bromophenyl)-2-methoxyacetamide lies in its conversion into complex biaryls or amino-aryls.[1][2]

Workflow Visualization

Caption: Divergent synthesis pathways utilizing the bromine handle for library expansion.

Protocol: Suzuki-Miyaura Coupling (General)

To generate a biaryl library from the core scaffold:

-

Mix: Scaffold (1 eq), Aryl Boronic Acid (1.2 eq),

(2.0 eq). -

Catalyst: Add

(5 mol%). -

Solvent: Dioxane:Water (4:1). Degas thoroughly.

-

Heat: 90°C for 12 hours under inert atmosphere.

-

Result: Formation of N-(3-arylphenyl)-2-methoxyacetamide.

Structure-Activity Relationship (SAR) Logic[2]

When screening this scaffold against targets (e.g., TRP channels, Kinases), the following SAR zones are critical:

Caption: Strategic SAR zones for optimization of the N-(3-bromophenyl)-2-methoxyacetamide scaffold.

References

-

PubChem Compound Summary. N-(3-bromophenyl)-2-methoxyacetamide (CID 1122563).[1][2] National Center for Biotechnology Information.[1][2] Link

-

ChemicalBook. CAS 430463-83-5 Product Database. ChemicalBook Inc.[1][2] Link

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] Wiley-Interscience.[1][2] (Standard reference for Schotten-Baumann acylation mechanisms).

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational text for the diversification protocol).

Sources

Technical Guide: N-(3-bromophenyl)-2-methoxyacetamide as a Strategic Intermediate in Medicinal Chemistry

Executive Summary

N-(3-bromophenyl)-2-methoxyacetamide (CAS: 430463-83-5) is a disubstituted acetanilide derivative serving as a high-value building block in Fragment-Based Drug Discovery (FBDD) and synthetic organic chemistry. Characterized by a meta-bromo handle and a polar methoxyacetamide tail, this molecule offers a unique dual-functionality: the bromine atom facilitates robust downstream diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methoxyacetamide moiety acts as a solubility-enhancing bioisostere of standard acetamides.

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound, providing researchers with a self-consistent framework for its utilization in lead optimization and library generation.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Understanding the fundamental properties of N-(3-bromophenyl)-2-methoxyacetamide is critical for predicting its behavior in reaction matrices and biological assays.

| Property | Specification |

| IUPAC Name | N-(3-bromophenyl)-2-methoxyacetamide |

| CAS Number | 430463-83-5 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Physical State | Solid (White to Off-white crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |

| LogP (Predicted) | ~1.8 - 2.1 (Lipophilic, suitable for CNS penetration models) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 3 (Amide Carbonyl, Methoxy Oxygen) |

Structural Insight: The meta positioning of the bromine atom is chemically significant. Unlike para-substituted analogs, the meta position often confers improved metabolic stability and unique vector geometries in final drug candidates, avoiding the "flatness" often penalized in modern drug design.

Validated Synthesis Protocol

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The following protocol is a self-validating system based on standard nucleophilic acyl substitution, optimized for yield and purity without chromatographic purification.

Reaction Scheme

The synthesis relies on the acylation of 3-bromoaniline with methoxyacetyl chloride in the presence of a non-nucleophilic base.

Step-by-Step Methodology

Reagents:

-

3-Bromoaniline (1.0 equiv)

-

Methoxyacetyl chloride (1.1 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous, Solvent volume: 10 mL per gram of aniline)

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 3-Bromoaniline and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

-

Base Addition: Add Triethylamine (Et₃N) via syringe. Cool the solution to 0°C using an ice bath to control the exotherm of the subsequent step.

-

Acylation: Add Methoxyacetyl chloride dropwise over 15-20 minutes. Critical Control Point: Maintain temperature < 5°C to prevent bis-acylation or side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Work-up (Self-Validating):

-

Quench with 1M HCl (aqueous) to remove unreacted aniline and amine salts.

-

Wash the organic layer with Saturated NaHCO₃ (to remove excess acid/chloride).

-

Wash with Brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Isolation: Concentrate in vacuo. The product typically precipitates as a solid. Recrystallize from Ethanol/Hexane if higher purity (>99%) is required.

Synthetic Utility & Strategic Applications

The primary value of N-(3-bromophenyl)-2-methoxyacetamide lies in its role as a divergent intermediate . It is not the final destination but a strategic junction point.

Mechanism of Diversification

The Aryl-Bromide bond is highly reactive toward Pd(0) oxidative addition. This allows the "Methoxyacetamide" motif to be installed early in a synthesis and carried through complex coupling reactions.

Key Transformations:

-

Suzuki-Miyaura Coupling: Reaction with Aryl Boronic acids to generate Biaryl amides.

-

Buchwald-Hartwig Amination: Displacement of Br with amines to create unsymmetrical diamines.

-

Sonogashira Coupling: Introduction of alkynes for rigid linker systems.

Workflow Visualization

The following diagram illustrates the synthesis and subsequent diversification pathways, highlighting the compound's central role.